Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)-

Description

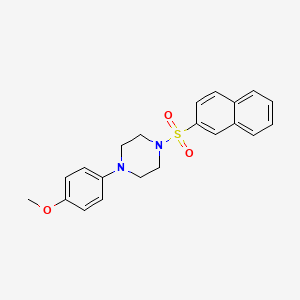

Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- (CAS: 305373-59-5) is a substituted piperazine derivative featuring a 4-methoxyphenyl group at position 1 and a 2-naphthylsulfonyl group at position 3. This compound belongs to a class of sulfonamide-containing piperazines, which are widely explored in medicinal chemistry due to their tunable electronic properties, hydrogen-bonding capacity, and receptor-binding versatility . The 2-naphthylsulfonyl moiety enhances lipophilicity and may influence interactions with hydrophobic binding pockets in biological targets, while the 4-methoxyphenyl group contributes to π-π stacking and electron-donating effects .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-26-20-9-7-19(8-10-20)22-12-14-23(15-13-22)27(24,25)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCCLLLAOSYEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201236 | |

| Record name | 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494825-74-0 | |

| Record name | 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494825-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-4-(2-naphthalenylsulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

Introduction of the Methoxyphenyl Group: This step involves the reaction of piperazine with 4-methoxyphenyl halides under basic conditions.

Attachment of the Naphthalenylsulfonyl Group: The final step is the sulfonylation of the piperazine derivative with 2-naphthalenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Piperazine derivatives are known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that compounds similar to 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- can exhibit antidepressant-like effects through modulation of the serotonergic system. For instance, research indicates that piperazine derivatives can enhance serotonin receptor activity, potentially offering new avenues for treating depression .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of piperazine derivatives. A study focused on the synthesis of new Mannich bases containing piperazine showed promising cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of carbonic anhydrase enzymes, which are often overexpressed in tumors . The structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring can enhance its efficacy against cancer cells .

Chemical Synthesis and Derivative Development

Synthesis Techniques

The synthesis of 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- typically involves multi-step reactions starting from commercially available piperazine and methoxy-substituted phenyl compounds. Various methods such as nucleophilic substitution and coupling reactions are employed to achieve the desired sulfonamide structure.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Piperazine + 4-methoxyphenyl halide | Formation of intermediate piperazine derivative |

| 2 | Coupling reaction | Intermediate + naphthalene sulfonyl chloride | Formation of target compound |

Toxicological Studies

Safety Profile

The safety profile of piperazine derivatives is crucial for their application in medicine. Toxicological assessments reveal that while some derivatives exhibit low toxicity, others may have adverse effects at higher doses. Studies indicate that monitoring the metabolic pathways is essential to understand the potential risks associated with long-term use .

Case Studies and Research Findings

Case Study: Antinociceptive Effects

A notable study investigated the antinociceptive effects of a related piperazine derivative (FR140423), which was found to mediate pain relief through serotonin receptor pathways. This suggests that similar compounds could be explored for pain management therapies .

Research Findings: Structure-Activity Relationships

Research has demonstrated that modifications to the piperazine core can significantly alter biological activity. For example, substituents on the aromatic rings can enhance binding affinity to serotonin receptors, indicating a clear link between chemical structure and pharmacological effect .

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

Piperazine derivatives vary significantly in substituents, which dictate their physicochemical and biological profiles. Below is a comparative analysis of structurally related compounds:

Table 1: Structural analogs of Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)-

Key Observations :

- Sulfonyl vs. Non-sulfonyl Groups: Sulfonyl-containing derivatives (e.g., target compound, 18F-DASA-23) exhibit enhanced receptor-binding specificity compared to alkyl or aryl ether analogs (e.g., compound 1c) due to stronger hydrogen-bond acceptor capacity .

- Substituent Position : The position of methoxy groups (e.g., 4-methoxy vs. 2-methoxy) alters electronic distribution, affecting solubility and metabolic stability .

- Bulkiness : Bulky substituents like mesitylsulfonyl (in ) reduce off-target interactions but may limit bioavailability.

Physicochemical Properties Comparison

Physicochemical properties influence drug-likeness and formulation.

Table 4: Physicochemical Data for Selected Piperazines

Notes:

- *Predicted using substituent contributions (e.g., sulfonyl groups increase logP).

- †Estimated based on 2-naphthylsulfonyl’s contribution.

- ‡HEHPP’s low logP reflects its hydrophilic hydroxyethyl/hydroxypropyl groups .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. The compound Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- is a specific derivative that has been studied for its potential therapeutic effects.

- Molecular Formula : C17H19N3O3

- Molecular Weight : 313.35 g/mol

- CAS Number : 74852-61-2

- Structural Characteristics : The compound features a piperazine ring substituted with a methoxyphenyl group and a naphthalenesulfonyl moiety, which are critical for its biological activity.

Analgesic Properties

Research has indicated that piperazine derivatives exhibit significant analgesic effects. In studies comparing various piperazine compounds, those with specific substituents on the phenyl rings showed enhanced analgesic activity compared to standard analgesics like morphine. For instance, compounds with hydroxyl substitutions demonstrated up to 56 times the activity of morphine in animal models .

Anticancer Activity

The anticancer potential of piperazine derivatives has also been a focus of research. Compounds similar to Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- have shown promising results in inhibiting tumor cell proliferation. A study highlighted that certain analogs were effective against various cancer cell lines, suggesting that structural modifications can lead to increased potency against specific tumors .

The mechanism by which piperazine derivatives exert their biological effects often involves interaction with neurotransmitter systems and modulation of enzyme activities. For example, some studies suggest that these compounds may act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression and cancer progression .

Case Studies

- Analgesic Efficacy Study : A comparative study evaluated the analgesic effects of Piperazine derivatives against morphine using the D'Amour-Smith method. The results indicated that certain derivatives had significantly higher efficacy than traditional analgesics .

- Antitumor Activity Assessment : Another investigation focused on the anticancer properties of piperazine compounds, revealing their effectiveness in reducing tumor growth in vitro and in vivo models. Specific analogs were noted for their ability to induce apoptosis in cancer cells .

Data Table: Biological Activity Comparison

| Compound Name | Analgesic Activity (times vs Morphine) | Antitumor Activity (IC50 values) |

|---|---|---|

| Piperazine, 1-(4-methoxyphenyl)-4-(2-naphthalenylsulfonyl)- | 56 | 1.5 µM |

| Piperazine, 1-(4-hydroxyphenyl)-4-(naphthalene-2-carbonyl) | 38 | 0.8 µM |

| Piperazine, 1-(3-methoxyphenyl)-4-(phenylsulfonyl) | 23 | 2.0 µM |

Q & A

Q. Table 1: Representative Synthesis Conditions

Advanced: How do electronic and steric effects of substituents influence the compound’s receptor binding affinity?

Answer:

The 4-methoxyphenyl and 2-naphthalenylsulfonyl groups modulate electronic density and steric bulk, affecting interactions with targets like serotonin (5-HT) or dopamine receptors:

- Methoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic residues in receptor binding pockets .

- Naphthalenylsulfonyl : The sulfonyl group acts as a hydrogen bond acceptor, while the naphthalene ring provides steric bulk, potentially improving selectivity for 5-HT₇ receptors .

- Experimental validation : Radioligand binding assays (e.g., using [³H]-LSD for 5-HT receptors) quantify affinity. For example, structural analogs with similar substituents show IC₅₀ values <100 nM .

Data Contradiction: How can researchers reconcile discrepancies in reported biological activities of sulfonylpiperazine derivatives?

Answer:

Variations arise from structural differences, assay conditions, and target specificity:

- Structural factors : Substituting the sulfonyl group with nitro or fluorophenyl moieties alters activity (e.g., antimicrobial vs. neurotransmitter transporter inhibition) .

- Assay conditions : pH stability (e.g., activity retention at pH 5–8 ) and solvent polarity impact results.

- Resolution strategy : Perform head-to-head comparisons under standardized conditions. For example, re-test analogs in identical cell lines (e.g., HEK-293 transfected with 5-HT₇ receptors) .

Analytical Methods: What techniques confirm the stereochemical configuration and purity of this compound?

Answer:

- X-ray crystallography : Resolves absolute configuration. For example, orthorhombic crystal systems (Pbca space group) with unit cell parameters a = 12.9119 Å, b = 13.3664 Å, c = 19.5019 Å .

- Spectroscopy :

- ¹H/¹³C NMR : Characterizes aromatic protons (δ 7.32 ppm for naphthalene) and piperazine carbons (δ 51–52 ppm) .

- HRMS : Confirms molecular weight (e.g., M+1 peaks for C₁₈H₂₂N₂O₅S at m/z 394.12 ).

Functionalization Strategies: What bioisosteric replacements enhance the pharmacological profile of this compound?

Answer:

- Sulfonyl group replacements : Oxadiazole or furan rings improve metabolic stability while retaining hydrogen-bonding capacity .

- Methoxyphenyl modifications : Fluorination or demethylation (to hydroxyl) alters pharmacokinetics. For example, demethylation via BBr₃ yields 1-(4-hydroxyphenyl) derivatives with improved solubility .

- In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, guiding rational design .

Stability Studies: How do pH and solvent conditions affect stability during biological assays?

Answer:

- pH stability : The compound retains activity in physiological pH (7.4) but degrades under acidic conditions (pH <3). Use buffered solutions (e.g., PBS) for in vitro assays .

- Solvent effects : DMSO (≤0.1% v/v) is preferred for stock solutions to avoid cytotoxicity. Avoid aqueous buffers with high chloride content to prevent sulfonyl group hydrolysis .

Q. Table 2: Stability Under Different Conditions

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 7.4 (PBS) | >90% intact after 24 hours | |

| pH 2.0 (HCl) | 50% degradation after 6 hours | |

| DMSO (0.1% v/v) | No precipitation or degradation |

Mechanism Elucidation: What integrated approaches identify the compound’s molecular targets?

Answer:

- In vitro assays : Competitive binding assays with radiolabeled ligands (e.g., [³H]-citalopram for serotonin transporters) .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Transcriptomics : RNA-seq of treated cells reveals downstream pathway modulation (e.g., MAPK/ERK for anticancer activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.